molecular formula C22H20ClN5O4 B2981463 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1115959-79-9

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2981463
CAS RN: 1115959-79-9
M. Wt: 453.88
InChI Key: ARZSLRMQKBFADU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O4 and its molecular weight is 453.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Anticancer Activity : Compounds analogous to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide have demonstrated inhibition activity against HCT 116 cancer cell lines. Specifically, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which share a structural similarity, have been synthesized and found effective with IC50 values ranging from 70 to 90 µg mL-1 (Kumar et al., 2019).
  • Antimicrobial Activity : Similar compounds also exhibit antimicrobial properties. For instance, some synthesized derivatives, like N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide, have been screened for antimicrobial activities (Kumar et al., 2019).

Synthesis and Chemical Transformations

  • Synthesis Techniques : Studies have explored the synthesis of related compounds through methods like Suzuki coupling, which is significant for producing N-aryl substituted phenyl acetamide analogs (Kumar et al., 2019). Another method involves base-catalyzed ring transformation of related compounds, providing insights into the synthesis of complex heterocycles (Sápi et al., 1997).
  • Chemical Transformations : The compound's chemical structure allows for various chemical transformations, like annulation and heterofunctionalization, to create derivatives with potential biological applications (Tsizorik et al., 2018).

Herbicidal Activity

  • Compounds with structural similarities to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide have been found to possess herbicidal properties. This includes certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which exhibit excellent herbicidal activity at low application rates (Moran, 2003).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4/c1-13-4-6-15(7-5-13)32-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-10-14(2)16(23)11-18(17)31-3/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZSLRMQKBFADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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